Hydrazinecarboxylic acid, [2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-1-phenylethylidene]-, ethyl ester (9CI) Hydrazinecarboxylic acid, [2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-1-phenylethylidene]-, ethyl ester (9CI)
Brand Name: Vulcanchem
CAS No.:
VCID: VC19344693
InChI: InChI=1S/C19H17N3O4/c1-2-26-19(25)21-20-16(13-8-4-3-5-9-13)12-22-17(23)14-10-6-7-11-15(14)18(22)24/h3-11H,2,12H2,1H3,(H,21,25)
SMILES:
Molecular Formula: C19H17N3O4
Molecular Weight: 351.4 g/mol

Hydrazinecarboxylic acid, [2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-1-phenylethylidene]-, ethyl ester (9CI)

CAS No.:

Cat. No.: VC19344693

Molecular Formula: C19H17N3O4

Molecular Weight: 351.4 g/mol

* For research use only. Not for human or veterinary use.

Hydrazinecarboxylic acid, [2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-1-phenylethylidene]-, ethyl ester (9CI) -

Specification

Molecular Formula C19H17N3O4
Molecular Weight 351.4 g/mol
IUPAC Name ethyl N-[[2-(1,3-dioxoisoindol-2-yl)-1-phenylethylidene]amino]carbamate
Standard InChI InChI=1S/C19H17N3O4/c1-2-26-19(25)21-20-16(13-8-4-3-5-9-13)12-22-17(23)14-10-6-7-11-15(14)18(22)24/h3-11H,2,12H2,1H3,(H,21,25)
Standard InChI Key FDPLTUBPWFJHIO-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)NN=C(CN1C(=O)C2=CC=CC=C2C1=O)C3=CC=CC=C3

Introduction

Chemical Identity and Molecular Characterization

Structural Composition

The compound’s IUPAC name, ethyl N-[[2-(1,3-dioxoisoindol-2-yl)-1-phenylethylidene]amino]carbamate, reflects its three-dimensional complexity. Key structural components include:

  • A hydrazinecarboxylic acid backbone modified as an ethyl ester.

  • A phenyl group attached to an ethylidene moiety.

  • An isoindole-1,3-dione (phthalimide) ring system linked via a nitrogen atom.

The presence of these groups confers distinct electronic and steric properties, which influence reactivity. For instance, the phthalimide group is known for its electron-withdrawing effects, while the phenyl ring may participate in π-π stacking interactions.

Table 1: Molecular Properties of Hydrazinecarboxylic Acid, [2-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)-1-phenylethylidene]-, Ethyl Ester (9CI)

PropertyValue
Molecular FormulaC19H17N3O4\text{C}_{19}\text{H}_{17}\text{N}_{3}\text{O}_{4}
Molecular Weight351.4 g/mol
IUPAC NameEthyl N-[[2-(1,3-dioxoisoindol-2-yl)-1-phenylethylidene]amino]carbamate
Canonical SMILESCCOC(=O)NN=C(CN1C(=O)C2=CC=CC=C2C1=O)C3=CC=CC=C3
InChI KeyFDPLTUBPWFJHIO-UHFFFAOYSA-N
PubChem CID2747163

Synthesis and Reactivity

Hypothetical Synthesis Pathways

The compound’s synthesis likely involves multi-step reactions, building on established methods for hydrazinecarboxylic acid derivatives. A plausible route may include:

  • Formation of the phthalimide-ethylidene intermediate: Condensation of phthalic anhydride with a phenethylamine derivative under acidic conditions.

  • Hydrazinecarboxylation: Reaction with ethyl chloroformate in the presence of hydrazine to introduce the carbamate-hydrazone functionality.

Such pathways align with synthetic strategies for analogous compounds, where sequential nucleophilic substitutions and condensations are employed.

Reactivity Profile

The compound’s reactivity is anticipated to center on its:

  • Hydrazone moiety: Susceptible to hydrolysis under acidic or basic conditions, yielding hydrazine and carbonyl byproducts.

  • Carbamate group: Potential for transesterification or nucleophilic displacement reactions.

  • Aromatic systems: Electrophilic substitution at the phenyl ring or phthalimide nitrogen.

These reactive sites position the compound as a versatile intermediate for generating heterocycles or coordinating metal ions in catalysis.

Compound ClassBiological ActivityMechanism of Action
ArylhydrazonesAnticancer (IC50_{50}: 5–20 μM)Topoisomerase II inhibition
Phthalimide-hydrazonesAnti-inflammatory (IC50_{50}: 10 μM)COX-2 downregulation
Carbamate derivativesAntimicrobial (MIC: 2–8 μg/mL)Cell wall synthesis disruption

Materials Science Applications

The compound’s conjugated system and rigid structure may lend itself to:

  • Organic semiconductors: Charge transport layers in photovoltaic devices.

  • Coordination polymers: Ligands for metal-organic frameworks (MOFs) with gas storage capabilities.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator